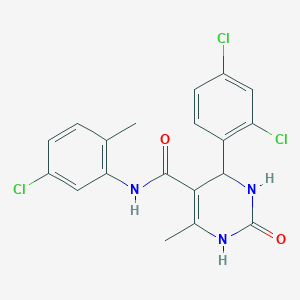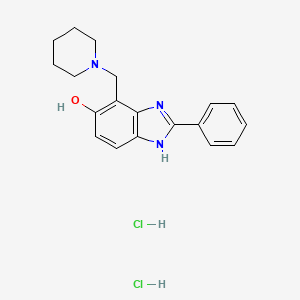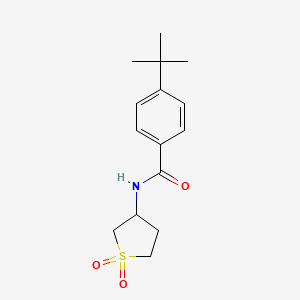
2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that has been found in various plant species such as Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been studied extensively for its pharmacological properties and potential therapeutic applications.
作用机制
Harmine has been found to act on various molecular targets in the body, including monoamine oxidase (MAO), protein kinases, and DNA. Harmine is a potent inhibitor of MAO-A, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Harmine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect the body from oxidative stress.
实验室实验的优点和局限性
Harmine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Harmine is also relatively stable and can be stored for extended periods without degradation. However, 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Harmine is also a potent inhibitor of MAO-A, which can lead to potential drug interactions.
未来方向
Harmine has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Harmine has also been found to exhibit anti-cancer properties and may have potential applications in cancer research. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop novel therapeutic agents based on 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
合成方法
Harmine can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from plants using solvents such as ethanol, methanol, or chloroform. Chemical synthesis involves the reaction of harmaline with various reagents such as acetic anhydride, phosphorous oxychloride, or sulfuric acid.
科学研究应用
Harmine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. Harmine has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-2-9-18-16(6-1)7-5-8-17(18)14-24-13-12-20-19-10-3-4-11-21(19)23-22(20)15-24/h1-11,23H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHTYVMXTUMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)

![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)


![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
